REACTION_SMILES
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[CH2:14]1[N:15]2[CH2:16][N:17]3[CH2:18][N:19]([CH2:20]2)[CH2:21][N:22]1[CH2:23]3.[CH3:24][C:25]([OH:26])=[O:27].[OH2:28].[nH:1]1[cH:2][cH:3][c:4]2[c:5]1[n:6][cH:7][cH:8][c:9]2[C:10](=[O:11])[O:12][CH3:13]>>[nH:1]1[cH:2][c:3]([CH:25]=[O:26])[c:4]2[c:5]1[n:6][cH:7][cH:8][c:9]2[C:10](=[O:11])[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccnc2[nH]ccc12
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Name
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Type
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product
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Smiles
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COC(=O)c1ccnc2[nH]cc(C=O)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |